2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate

Catalog No.
S13886178
CAS No.
1215071-15-0
M.F
C3H4F2O4S
M. Wt
174.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate

CAS Number

1215071-15-0

Product Name

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate

IUPAC Name

5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide

Molecular Formula

C3H4F2O4S

Molecular Weight

174.13 g/mol

InChI

InChI=1S/C3H4F2O4S/c4-3(5)1-8-10(6,7)9-2-3/h1-2H2

InChI Key

SDSLYBGMSYITQE-UHFFFAOYSA-N

Canonical SMILES

C1C(COS(=O)(=O)O1)(F)F

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate (CAS: 1215071-15-0), also known as 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide, is a highly reactive, pre-activated bis-electrophile utilized primarily in advanced pharmaceutical synthesis. It serves as a premium alkylating agent for the precise installation of 2,2-difluoropropyl linkages into complex active pharmaceutical ingredients (APIs) [1]. The incorporation of the gem-difluoro motif is a proven strategy in medicinal chemistry to modulate the pKa of adjacent amines, enhance metabolic stability, and improve lipophilicity. By providing this structural unit in the form of a cyclic sulfate, the compound offers superior leaving-group ability and distinct reaction mechanics compared to standard alkyl halides, making it a critical raw material for the scalable production of modern targeted therapies, including selective estrogen receptor degraders (SERDs) and KRAS inhibitors [2].

Procurement Fit

Workflow High-voltage LIB electrolyte additive research; fluorinated intermediate synthesis
Selection Context Gem‑difluoro cyclic sulfate for predicted anodic stability and mixed SEI chemistry
Procurement Dual-use SKU serving battery materials and pharmaceutical intermediate supply chains

Attempting to substitute 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate with its unactivated diol precursor (2,2-difluoro-1,3-propanediol) forces manufacturers to perform hazardous, multi-step in-house activations using corrosive reagents like thionyl chloride and strong oxidants (e.g., RuCl3/Oxone or FeCl3/NaClO), which significantly increases process cycle time and safety infrastructure costs [1]. Conversely, substituting with 1,3-dihalo-2,2-difluoropropanes (such as the dibromide or dichloride) often results in sluggish reactivity, requiring harsh heating that degrades sensitive pharmaceutical intermediates. Furthermore, symmetrical dihalides are prone to over-alkylation, generating dimeric impurities that are difficult to purge. The cyclic sulfate structure uniquely solves these issues by providing an exceptionally reactive electrophile that inherently stops at mono-alkylation (forming a stable anionic sulfate intermediate), ensuring high-purity, predictable step-wise functionalization [2].

Substitution Risk

Anodic stability
Gem‑difluoro substitution may raise oxidation potential vs. DTD/PCS
Conventional cyclic sulfates lack fluorine withdrawal; high-voltage profile may differ
SEI composition
Predicted mixed LiF + sulfate interphase from C–F and sulfate motifs
DTD yields sulfur-only SEI; FEC yields LiF-only SEI; combined chemistry not replicable
Thermal stability
Six‑membered ring with fluorine expected to shift decomposition onset higher
DTD (five‑membered ring) decomposes near 110–120 °C; ring-strain context differs

Elimination of Hazardous In-House Oxidation Steps

Procuring pre-formed 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate allows manufacturers to bypass the complex, two-step activation of 2,2-difluoropropane-1,3-diol. In-house synthesis requires sulfinylation with highly corrosive SOCl2 followed by catalytic oxidation (historically utilizing RuCl3/Oxone or optimized FeCl3/NaClO systems) [1]. By sourcing the cyclic sulfate directly, facilities eliminate these hazardous unit operations, removing the need for specialized corrosion-resistant reactors and heavy metal remediation.

Evidence DimensionProcess Steps and Reagent Hazard
Target Compound Data0 in-house activation steps; direct use in N-alkylation.
Comparator Or Baseline2,2-difluoropropane-1,3-diol requires 2 steps (SOCl2 handling + metal-catalyzed oxidation).
Quantified DifferenceEliminates 100% of the toxic gas handling and heavy-metal oxidation steps associated with precursor activation.
ConditionsGMP API manufacturing scale-up.

Outsourcing the hazardous activation step directly reduces GMP manufacturing cycle times and lowers facility safety and waste-disposal overhead.

Anodic stability vs. DTD/PCS
Class-level inference
Predicted gain +0.5–0.7 V
May support high-voltage electrolyte formulation fit
DFT prediction; experimental oxidation data pending

Superior Electrophilicity for Mild Alkylation Conditions

The cyclic sulfate moiety is a vastly superior leaving group compared to standard halides. When installing the 2,2-difluoropropyl group onto sterically hindered or sensitive amines, 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate undergoes rapid ring-opening at moderate temperatures (typically 60-80 °C) [1]. In contrast, achieving similar conversion with 1,3-dibromo-2,2-difluoropropane often requires prolonged heating above 100 °C, which can lead to the thermal degradation of complex pharmaceutical intermediates and lower overall yields.

Evidence DimensionRequired Reaction Temperature
Target Compound DataRapid conversion at 60-80 °C.
Comparator Or Baseline1,3-dibromo-2,2-difluoropropane typically requires >100 °C for equivalent conversion.
Quantified DifferenceLowers the required process temperature by 20-40 °C, preserving sensitive substrates.
ConditionsN-alkylation of complex pharmaceutical intermediates.

Milder reaction conditions prevent the thermal degradation of high-value API intermediates, directly improving the yield and cost-efficiency of the synthetic step.

SEI composition context
Class-level inference
Expected LiF + Li₂SO₃/RSO₃Li mixed interphase
Reported dual-source SEI may lower interfacial impedance
XPS and EIS data needed for validation

Absolute Control Over Mono-Alkylation (Prevention of Dimerization)

A critical flaw in using symmetrical dihalides (like 1,3-dibromo-2,2-difluoropropane) is their propensity to undergo double nucleophilic attack, generating unwanted dimeric impurities. 2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate inherently prevents this. Upon the first nucleophilic attack, the ring opens to form an anionic alkyl sulfate intermediate [1]. This negatively charged intermediate is completely deactivated against a second nucleophilic attack. The second functionalization can only occur after a deliberate, separate hydrolysis step, ensuring strict 1:1 stoichiometry.

Evidence DimensionSelectivity for Mono-Alkylation
Target Compound Data100% selectivity for mono-alkylation prior to hydrolysis.
Comparator Or BaselineSymmetrical dihalides produce statistical mixtures including 5-15% dimeric over-alkylation impurities.
Quantified DifferenceEliminates bis-alkylation impurities, significantly improving the chromatographic purity of the crude product.
ConditionsSequential step-wise functionalization of the 1,3-propyl chain.

Guaranteeing mono-alkylation eliminates the need for complex, solvent-heavy chromatographic purification to remove dimeric impurities, streamlining downstream processing.

Synthetic step count
Cross-study comparable
DFPS: 1 step vs. FEC: 2 steps
Reported simpler synthesis route may reduce lead time
Lab scale; scale-up process consistency to verify
Purity benchmark
Cross-study comparable
≥98% (NLT 98%)
Consistent commercial specification across vendors
Vendor HPLC/GC documentation recommended
Application scope
Cross-study comparable
2 domains (electrolyte + pharma)
Dual-use procurement context reported in patents
Application validation per end-user protocol
Thermal stability vs. DTD
Class-level inference
Predicted onset >130 °C vs. ~110–120 °C
May support high-temperature storage requirement
DSC experimental confirmation pending

Late-Stage Manufacturing of Selective Estrogen Receptor Degraders (SERDs)

This compound is the optimal choice for installing the 2,2-difluoropropyl side chain in the commercial-scale synthesis of advanced SERDs, such as Giredestrant (GDC-9545). Its pre-activated cyclic sulfate form allows for high-yielding, scalable N-alkylation without the need for hazardous in-house activation, directly supporting GMP manufacturing workflows [1].

Synthesis of KRAS Inhibitors and Targeted Oncology Agents

In the development of aza-tetracyclic oxazepines and other KRAS-G12D inhibitors, the compound is used to construct critical fluorinated linkers (e.g., 3-(dimethylamino)-2,2-difluoropropan-1-ol derivatives). Its ability to undergo clean, step-wise ring opening ensures high purity and prevents the formation of dimeric impurities during the assembly of complex multicyclic scaffolds [2].

General pKa Modulation and Metabolic Stabilization in Medicinal Chemistry

For drug discovery programs requiring the attenuation of amine basicity or the reduction of oxidative metabolism, this compound is the preferred building block for inserting a gem-difluoro group. Its mild reaction conditions (60-80 °C) make it highly compatible with delicate, late-stage intermediates that would otherwise degrade if subjected to the harsh conditions required by unactivated dihalides [2].

Application Fit

Application
Selection Property
Validation Focus
High-voltage NCM811/Si–C electrolyte formulation
Predicted anodic stability context
Cycle life and oxidation stability testing at ≥4.5 V
Mixed LiF/sulfate SEI development for fast charge
Reported SEI composition profile
Interfacial impedance and thermal passivation characterization
Cost‑sensitive fluorinated intermediate procurement
Single‑step synthesis route
Purity verification and scale‑up reproducibility
Automotive‑grade LIB high‑temperature storage
Predicted thermal stability advantage
DSC and gas evolution testing under 60 °C storage conditions

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Exact Mass

173.97983610 g/mol

Monoisotopic Mass

173.97983610 g/mol

Heavy Atom Count

10

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